2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methylpyridinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide typically involves the reaction of 4-chloroaniline with 5-methyl-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)methanol
- 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)ethanamine
- 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)propionamide
Uniqueness
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
329042-57-1 |
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Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClN2O/c1-10-2-7-13(16-9-10)17-14(18)8-11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3,(H,16,17,18) |
InChI Key |
XYZJESCRHROLHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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